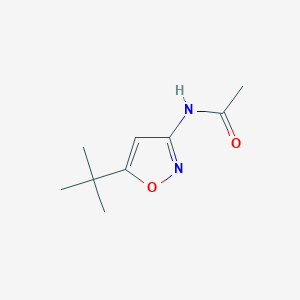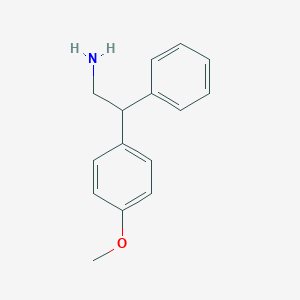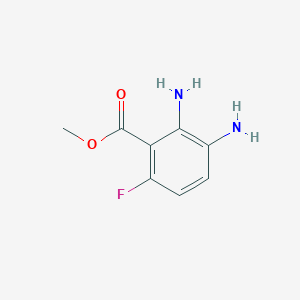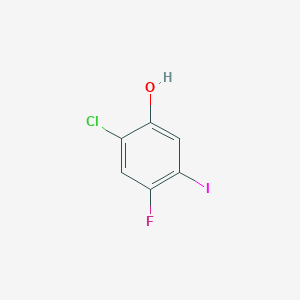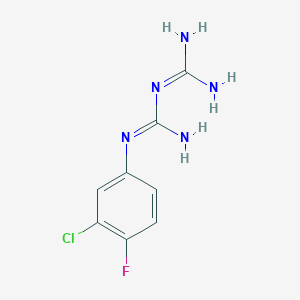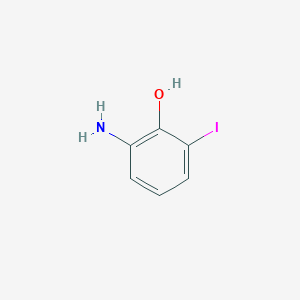
2-Amino-6-iodophenol
Descripción general
Descripción
2-Amino-6-iodophenol is an organic compound with the molecular formula C6H6INO It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by an amino group and an iodine atom, respectively
Aplicaciones Científicas De Investigación
2-Amino-6-iodophenol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and receptors.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as aryl halides, undergo nucleophilic aromatic substitution reactions . The specific targets of 2-Amino-6-iodophenol would likely depend on the specific biochemical context in which it is used.
Mode of Action
This compound, as an aryl halide, is likely to undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks an aromatic ring carbon, leading to the substitution of a halide (in this case, iodine) with the nucleophile . This can result in significant changes to the structure and properties of the molecule.
Biochemical Pathways
For instance, aminoglycosides, which also contain amino groups, can inhibit protein synthesis by promoting mistranslation and eliminating proofreading
Pharmacokinetics
Its molecular weight (23502 Da ) suggests that it could be absorbed and distributed in the body The presence of an amino group could potentially make it a substrate for metabolic enzymes, affecting its bioavailability
Result of Action
If it acts similarly to other aryl halides, it could potentially alter the structure of molecules by substituting a halide with a nucleophile . This could have a variety of effects depending on the specific molecules and cells involved.
Action Environment
The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored at 2-8°C Other factors, such as pH and the presence of other chemicals, could also potentially influence its action and efficacy
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Amino-6-iodophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as tyrosinase, which is involved in the biosynthesis of melanin. The interaction between this compound and tyrosinase can lead to the inhibition of the enzyme’s activity, affecting melanin production. Additionally, this compound can form complexes with proteins, altering their structure and function. These interactions are crucial for understanding the biochemical pathways in which this compound is involved .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In certain cell lines, it has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. For instance, it can induce oxidative stress, leading to the activation of stress response pathways and changes in the expression of genes related to antioxidant defense . This compound’s ability to affect cell function highlights its potential as a tool for studying cellular responses to oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and proteins, thereby altering their activity. For example, the binding of this compound to tyrosinase results in enzyme inhibition, which can be attributed to the formation of a stable enzyme-inhibitor complex. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Over time, the degradation products of this compound can accumulate, potentially altering its biological activity. Long-term exposure to this compound in cell culture experiments has been associated with sustained oxidative stress and changes in cellular function, highlighting the importance of monitoring its stability and degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, this compound can induce toxic effects, including oxidative damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity, emphasizing the need for careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. Enzymes such as cytochrome P450 oxidases play a role in the metabolism of this compound, leading to the formation of various metabolites. These metabolites can further interact with cellular components, affecting metabolic flux and the levels of key metabolites. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in particular cellular compartments. For instance, transporters such as organic anion-transporting polypeptides (OATPs) may play a role in the uptake of this compound into cells, influencing its intracellular concentration and localization .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. In the mitochondria, this compound can affect mitochondrial function and dynamics, while in the nucleus, it can influence gene expression by interacting with nuclear proteins. These localization patterns are essential for understanding the precise mechanisms by which this compound exerts its biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-iodophenol can be achieved through several methods. One common approach involves the iodination of 2-Aminophenol. This process typically uses iodine or iodine-containing reagents in the presence of an oxidizing agent. For example, the laccase-catalyzed iodination method uses potassium iodide as the iodine source and aerial oxygen as the oxidant, delivering the iodophenol in high yields under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions. The process must be carefully controlled to ensure high purity and yield. The use of efficient and sustainable methods, such as the laccase-catalyzed iodination, is preferred to minimize environmental impact and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-6-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strong nucleophiles and electron-withdrawing groups on the aromatic ring enhance the reactivity.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phenols can be obtained.
Oxidation Products: Nitro derivatives and quinones.
Reduction Products: Amines and other reduced forms.
Comparación Con Compuestos Similares
- 2-Amino-4-iodophenol
- 2-Amino-6-bromophenol
- 2-Amino-6-chlorophenol
Comparison: 2-Amino-6-iodophenol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine enhance its ability to participate in certain reactions, making it a valuable compound in synthetic chemistry and research applications.
Propiedades
IUPAC Name |
2-amino-6-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOJOGYKEWTXHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315338 | |
| Record name | 2-Amino-6-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99968-81-7 | |
| Record name | 2-Amino-6-iodophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99968-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B226560.png)
![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B226563.png)
![2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B226571.png)
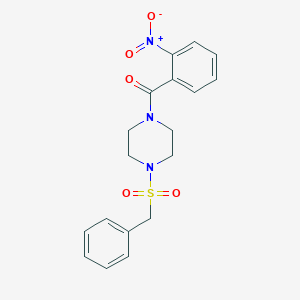
![2-{1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl}-N-(4-pyridinyl)acetamide](/img/structure/B226574.png)
![METHYL 4-[1-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE](/img/structure/B226576.png)
![N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide](/img/structure/B226578.png)
